molecular formula C17H15ClN2S B2727040 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole CAS No. 1226451-31-5

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Cat. No.: B2727040
CAS No.: 1226451-31-5
M. Wt: 314.83
InChI Key: KZRSNJUYKIAEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a chemical compound known for its unique structure and properties. This compound features an imidazole ring substituted with a 4-chlorophenyl group, an ethylthio group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl mercaptan and aniline in the presence of a base to form the intermediate compound. This intermediate is then cyclized using a suitable cyclizing agent to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)ethanol: Known for its use as a catalyst in organic synthesis.

    Bis(4-chlorophenyl) sulfone: Used in the production of polymers and as a precursor for other chemical compounds.

Uniqueness

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole stands out due to its unique combination of substituents, which impart specific chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRSNJUYKIAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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